molecular formula C11H15N3O4 B13920482 N-[3-(3-methyl-4-nitrophenoxy)propyl]urea

N-[3-(3-methyl-4-nitrophenoxy)propyl]urea

Cat. No.: B13920482
M. Wt: 253.25 g/mol
InChI Key: PALSGHYNTQEVSF-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-4-nitrophenoxy)propyl]urea is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.25 g/mol . This compound is characterized by the presence of a urea group attached to a 3-(3-methyl-4-nitrophenoxy)propyl moiety. It appears as a yellow to pale yellow solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-4-nitrophenoxy)propyl]urea typically involves the reaction of 3-(3-methyl-4-nitrophenoxy)propylamine with an isocyanate or a urea derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-4-nitrophenoxy)propyl]urea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[3-(3-methyl-4-nitrophenoxy)propyl]urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-4-nitrophenoxy)propyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-methyl-4-nitrophenoxy)propyl]cyclopropanamine
  • N-[3-(3-methyl-4-nitrophenoxy)propyl]acetamide

Uniqueness

N-[3-(3-methyl-4-nitrophenoxy)propyl]urea is unique due to its specific urea linkage, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

3-(3-methyl-4-nitrophenoxy)propylurea

InChI

InChI=1S/C11H15N3O4/c1-8-7-9(3-4-10(8)14(16)17)18-6-2-5-13-11(12)15/h3-4,7H,2,5-6H2,1H3,(H3,12,13,15)

InChI Key

PALSGHYNTQEVSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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